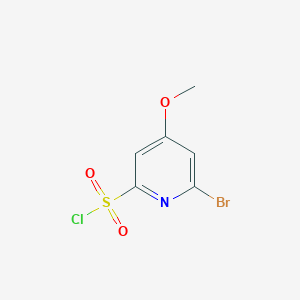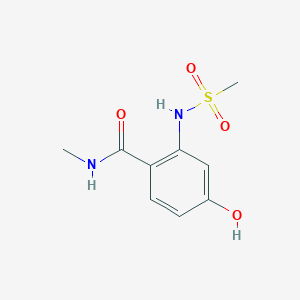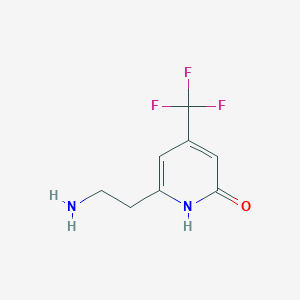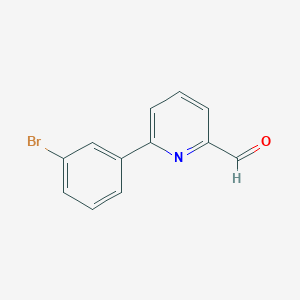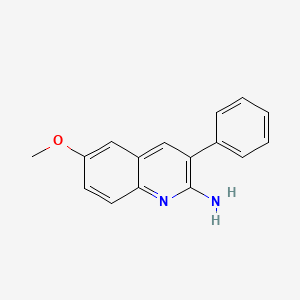
2-Amino-6-methoxy-3-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-methoxy-3-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with an amino group at position 2, a methoxy group at position 6, and a phenyl group at position 3. Its unique structure makes it a valuable scaffold for drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methoxy-3-phenylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically includes the condensation of an aromatic aldehyde with an amino ketone in the presence of an acid catalyst. Another method involves the Skraup synthesis, where aniline derivatives react with glycerol and an oxidizing agent in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound often employs optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness. The use of microwave irradiation and ultrasound-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-6-methoxy-3-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Applications De Recherche Scientifique
2-Amino-6-methoxy-3-phenylquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Amino-6-methoxy-3-phenylquinoline involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For example, it may bind to DNA gyrase or topoisomerase, leading to the inhibition of bacterial DNA replication. The compound’s effects are mediated through its ability to form stable complexes with these targets, disrupting their normal function and leading to cell death .
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound with a simpler structure.
2-Aminoquinoline: Lacks the methoxy and phenyl groups.
6-Methoxyquinoline: Lacks the amino and phenyl groups.
3-Phenylquinoline: Lacks the amino and methoxy groups.
Uniqueness: 2-Amino-6-methoxy-3-phenylquinoline is unique due to the presence of all three substituents (amino, methoxy, and phenyl groups) on the quinoline core. This combination of functional groups enhances its biological activity and makes it a versatile scaffold for drug design .
Propriétés
Formule moléculaire |
C16H14N2O |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
6-methoxy-3-phenylquinolin-2-amine |
InChI |
InChI=1S/C16H14N2O/c1-19-13-7-8-15-12(9-13)10-14(16(17)18-15)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18) |
Clé InChI |
HSTDMEBURMDVIM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC(=C(N=C2C=C1)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



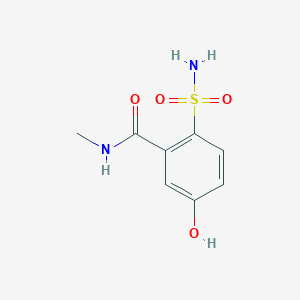
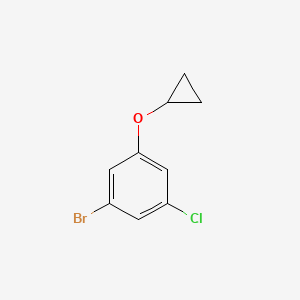
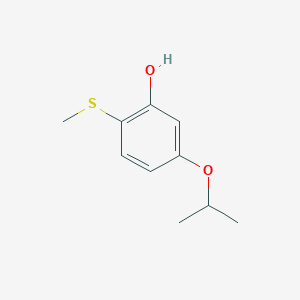
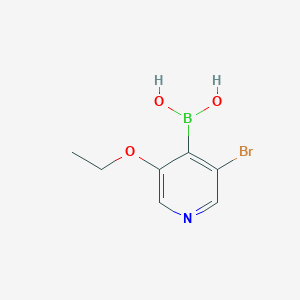
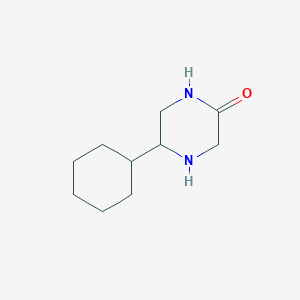

![1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B14846792.png)
